molecular formula C24H35ClN2O2 B8694417 4-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperazine-1-carboxylic acid tert-butyl ester

4-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8694417
M. Wt: 419.0 g/mol
InChI Key: CBCAYWBRCCLREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C24H35ClN2O2 and its molecular weight is 419.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H35ClN2O2

Molecular Weight

419.0 g/mol

IUPAC Name

tert-butyl 4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H35ClN2O2/c1-23(2,3)29-22(28)27-14-12-26(13-15-27)17-19-16-24(4,5)11-10-21(19)18-6-8-20(25)9-7-18/h6-9H,10-17H2,1-5H3

InChI Key

CBCAYWBRCCLREW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed solution of 4-(2-bromo-5,5-dimethyl-cyclohex-1-enylmethyl)-piperazine-1-carboxylic acid tert-butyl ester (1.3 g, 3.36 mmol) and 4-chlorophenyl boronic acid (0.78 g, 5.04 mmol) in 2:1 MeOH/1,4-dioxane (20 ml) at rt was added a solution of 2M Na2CO3 (3.3 ml, 6.72 mmol). Nitrogen was bubbled through the mixture for 2 min and then PdCl2[dppf] (200 mg, 0.28 mmol) was added. The reaction flask was sealed and heated to 100° C. where it was maintained for 1 h. After this time the suspension was cooled to rt and filtered through Celite®. The collected solids were washed with additional dichloromethane and the combined filtrate and washings were concentrated under reduced pressure. Purification by column chromatography on silica eluting with 6% EtOAc/heptanes gave 4-[2-(4-chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperazine-1-carboxylic acid tert-butyl ester (1.0 g, 71%). HPLC-MS 419, 421 [M+1]+.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
MeOH 1,4-dioxane
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2[dppf]
Quantity
200 mg
Type
reactant
Reaction Step Two

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